molecular formula C18H17N3O2 B2424562 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide CAS No. 862831-14-9

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2424562
CAS No.: 862831-14-9
M. Wt: 307.353
InChI Key: XGMWPEFOZAVEFS-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system substituted with a dimethyl group and an acetamide moiety linked to a pyridine ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the indole derivative with acetic anhydride or acetyl chloride.

    Pyridine Ring Attachment: The pyridine ring can be attached through a nucleophilic substitution reaction, where the acetamide derivative reacts with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions involving indole derivatives.

    Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of indole-based molecules.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde
  • 2-isopropyl-1H-indole
  • 6-isopropylindole
  • 1-isopropyl-1H-indole-5-carbaldehyde

Uniqueness

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific substitution pattern on the indole ring and the presence of both an acetamide and a pyridine moiety. This unique structure imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-16(14-7-3-4-8-15(14)21(12)2)17(22)18(23)20-11-13-6-5-9-19-10-13/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMWPEFOZAVEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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